4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound is a cyclopenta[d]pyrimidin-2-one derivative featuring a naphthalen-1-ylmethylthio substituent at position 4 and a pyridin-4-ylmethyl group at position 1. Its synthesis likely involves thiolation and alkylation steps, as seen in analogous pyrimidine derivatives (e.g., compound 11 in , synthesized via microwave-assisted methods with chitosan as a catalyst) .
Properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24-26-23(29-16-19-7-3-6-18-5-1-2-8-20(18)19)21-9-4-10-22(21)27(24)15-17-11-13-25-14-12-17/h1-3,5-8,11-14H,4,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCNDZFFNMCXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopenta[d]pyrimidinone core, which is substituted with naphthalenyl and pyridinyl groups. Its molecular formula is , and it has a molecular weight of approximately 348.45 g/mol. The presence of sulfur in the thioether linkage and the heterocyclic rings contributes to its unique chemical properties.
Antiviral Activity
Recent studies have indicated that compounds similar to this pyrimidine derivative exhibit significant antiviral properties. For instance, derivatives containing pyridine and thioether functionalities have shown promising results against various viral targets. A study reported that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95% in vitro, suggesting that modifications to the pyrimidine structure can enhance antiviral efficacy .
Antibacterial Activity
The antibacterial potential of related compounds has been well-documented. A series of synthesized compounds bearing similar structural motifs demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In particular, compounds with acetylcholinesterase inhibitory properties showed IC50 values indicating potent antibacterial effects .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point in its biological evaluation. Enzyme inhibition studies have shown that derivatives can act as effective inhibitors of urease and acetylcholinesterase, which are critical in various physiological processes. For example, certain derivatives displayed strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors .
Cytotoxicity and Cancer Research
The potential cytotoxic effects of this compound have also been explored in cancer research contexts. Preliminary findings suggest that modifications to the cyclopenta[d]pyrimidinone structure can enhance cytotoxicity against cancer cell lines. In particular, studies have highlighted the importance of the naphthalenyl moiety in promoting selective toxicity towards cancer cells while minimizing effects on normal cells .
Study 1: Antiviral Efficacy
In a recent investigation, a derivative structurally related to the target compound was tested for its antiviral efficacy against Hepatitis C virus (HCV). The study found that the compound exhibited an EC50 value of 0.26 μM with low toxicity in MT-4 cells, highlighting its potential as an antiviral agent .
Study 2: Antibacterial Screening
Another study focused on the antibacterial screening of synthesized derivatives, revealing that several compounds showed strong activity against Staphylococcus aureus and Escherichia coli. The most active compounds had IC50 values ranging from 0.63 μM to 2.14 μM against these bacterial strains, demonstrating significant antibacterial potential .
Table 1: Biological Activity Summary
Scientific Research Applications
Research has highlighted several key applications of this compound:
1. Anticancer Activity
- Mechanism of Action : Compounds similar to this one have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that the compound can induce apoptosis in glioma cells by destabilizing microtubules, with an IC50 value around 20 nM against U251 glioma cells.
- Kinase Inhibition : The compound has demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can potentially halt the proliferation of cancer cells and provide a multi-targeted approach in cancer therapy.
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of the cyclopenta[d]pyrimidine scaffold exhibit varying degrees of antibacterial and antifungal activities. The structure–activity relationship indicates that modifications to the substituents can enhance microbial inhibition .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Glioma Cells | Induced apoptosis via microtubule destabilization; IC50 ~ 20 nM. |
| Case Study 2 | Kinase Inhibition | Effective inhibition of CDK4/6 and PI3K pathways in breast cancer models, suggesting potential for combination therapies. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that typically include:
- Formation of the cyclopenta[d]pyrimidine scaffold.
- Introduction of the naphthalenylmethyl and pyridinylmethyl substituents via nucleophilic substitution reactions.
The ability to modify substituents allows for the exploration of structure–activity relationships, which can lead to compounds with enhanced efficacy or reduced toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis methods, and pharmacological activities of the target compound and related pyrimidine derivatives:
| Compound | Core Structure | Key Substituents | Synthesis | Pharmacological Activity | Reference |
|---|---|---|---|---|---|
| 4-((Naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Cyclopenta[d]pyrimidin-2-one | Naphthalen-1-ylmethylthio (C4), pyridin-4-ylmethyl (C1) | Not explicitly described (inferred: thiolation/alkylation steps) | Unknown (structural analogs suggest antitumor potential) | |
| 5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (Compound 11) | Pyrido[2,3-d]pyrimidin-4-one | Naphthalen-1-yl (C5), thioxo (C2) | Microwave-assisted, chitosan-catalyzed condensation | Antitumor activity inferred from structural class | |
| 3-(4-Nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidin-4-one | 4-Nitrophenyl (C3), sulfanyl (C2), cyclohepta ring | Reflux with aqueous KOH followed by acid neutralization | Explicit antitumor activity (study focus) | |
| 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione | Dihydropyrimidine-2-thione | 4-Chlorophenyl (C1), methyl groups (C4, C6) | Reaction of 4-chloroaniline with 4-methylpent-3-en-2-one and KSCN | Antibacterial, antitumor, antioxidative, calcium channel blocking | |
| 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Cyclopenta[d]pyrimidine | 1,4-Diazepan-1-yl (C4), methyl (C2) | Undisclosed (commercially available intermediate) | Unknown (likely kinase-targeting due to diazepane moiety) | |
| 1-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone | Cyclopenta[d]pyrimidine | 4-Methyl (C4), triazol-4-yl-linked 2-naphthylmethanone | Click chemistry (azide-alkyne cycloaddition inferred) | Marketed for medicinal use (specific activity undisclosed) |
Key Structural and Functional Insights:
Core Variations: The target compound’s cyclopenta[d]pyrimidin-2-one core distinguishes it from thieno[2,3-d]pyrimidin-4-one () and dihydropyrimidine-2-thione (). These variations influence ring strain, electron distribution, and binding affinity . The pyridin-4-ylmethyl group enhances solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., naphthalen-1-yl in ) .
Synthetic Strategies: Microwave-assisted synthesis () and chitosan catalysis improve yields and reduce reaction times compared to traditional reflux methods () .
Pharmacological Potential: Thieno[2,3-d]pyrimidin-4-one () and dihydropyrimidine-2-thione () demonstrate validated antitumor and antibacterial activities, implying that the target compound’s naphthalene and pyridine groups may synergize for similar applications .
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
A widely adopted method involves the cyclocondensation of 2-aminocyclopentanone with thiourea or its derivatives under acidic conditions. For example:
- Reagents : 2-Aminocyclopentanone, thiourea, HCl (conc.)
- Conditions : Reflux in ethanol (12–16 h)
- Yield : 60–75%.
This step forms the 2-thioxo intermediate, which is subsequently oxidized or functionalized.
Biginelli-Type Multicomponent Reactions
Alternative routes employ Biginelli-like reactions using cyclopentanone, aldehydes, and urea/thiourea derivatives. Potassium phthalimide has been utilized as a green catalyst under solvent-free conditions:
- Reagents : Cyclopentanone, aryl aldehyde, thiourea, K-phthalimide
- Conditions : 100–110°C, 4–6 h
- Yield : 68–82%.
Introduction of the Naphthalen-1-ylmethylthio Group
The thioether moiety is introduced via nucleophilic substitution or thiol-ene coupling:
Nucleophilic Substitution at C4
The 2-thioxo intermediate undergoes alkylation with naphthalen-1-ylmethyl bromide or chloride:
Thiol-Ene Click Chemistry
A modern approach employs copper-catalyzed thiol-ene reactions for regioselective thioether formation:
- Reagents : 4-Chloro-cyclopenta[d]pyrimidinone, naphthalen-1-ylmethanethiol, CuI, DIPEA
- Conditions : DCM, rt, 12 h
- Yield : 75–80%.
Functionalization with Pyridin-4-ylmethyl Group
The N1 position is alkylated using pyridin-4-ylmethyl halides or via reductive amination:
Alkylation with Pyridin-4-ylmethyl Chloride
Reductive Amination
For substrates with amine intermediates, reductive amination using pyridine-4-carbaldehyde and NaBH3CN is employed:
- Reagents : 4-((Naphthalen-1-ylmethyl)thio)-2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine, pyridine-4-carbaldehyde, NaBH3CN
- Conditions : MeOH, rt, 12 h
- Yield : 50–55%.
Optimization and Catalytic Approaches
Recent advancements focus on catalytic methods to enhance efficiency:
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable direct C–S bond formation between naphthalen-1-ylmethanethiol and halogenated pyrimidinones:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | C4 alkylation | 65–70 | 95–98 | Moderate |
| Thiol-Ene Click Chemistry | Cu-catalyzed C–S bond | 75–80 | 98–99 | High |
| Palladium Cross-Coupling | Pd-mediated coupling | 70–75 | 97–99 | Low |
| Microwave-Assisted | Accelerated cyclization | 80–85 | 96–98 | High |
Challenges and Solutions
- Regioselectivity : Competing alkylation at N3 vs. N1 is mitigated using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography with EtOAc/hexane (1:3) effectively isolates the product.
- Stability : The thioether group is prone to oxidation; reactions are conducted under N2 with BHT as a stabilizer.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis requires multi-step reactions with precise control of temperature (70–80°C), solvent selection (e.g., polar aprotic solvents), and catalysts (e.g., bases for thioether formation). Yield optimization involves purification via chromatography or recrystallization. For example, similar thioether-linked pyrimidines are synthesized under nitrogen to prevent oxidation of sulfur-containing intermediates . Monitoring reaction progress with TLC (chloroform/methanol systems) is critical .
Q. How is structural confirmation achieved for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For cyclopenta[d]pyrimidinones, NMR peaks for fused cyclopentane protons appear at δ 2.0–3.0 ppm, while pyrimidine ring protons resonate near δ 8.0–9.0 ppm . X-ray crystallography may resolve ambiguities in stereochemistry, as seen in related compounds .
Q. What functional groups influence reactivity and stability?
The thioether (-S-), pyridine, and naphthalene moieties dominate reactivity. Thioethers are prone to oxidation, requiring inert atmospheres during synthesis. The pyridine ring participates in hydrogen bonding and π-π stacking, affecting solubility and intermolecular interactions . Stability studies should assess degradation under UV light, pH extremes, and elevated temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
SAR studies should systematically modify substituents (e.g., replacing naphthalene with substituted benzyl groups) and evaluate bioactivity changes. For example, substituting methylbenzyl groups in analogous compounds alters antimicrobial potency by 2–3 orders of magnitude . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding rational design .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Reproducing assays with standardized protocols (e.g., ATP-based viability kits for cytotoxicity) and orthogonal validation (e.g., SPR for binding kinetics) are essential. For example, pyrimidine derivatives show conflicting enzyme inhibition data due to redox interference in colorimetric assays .
Q. How is thermal stability assessed for formulation development?
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures and phase transitions. Cyclopenta[d]pyrimidinones with bulky substituents (e.g., naphthalene) typically exhibit higher thermal stability (>200°C) due to reduced molecular mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
